An In-depth Technical Guide to 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid: A Core Scaffold for Epigenetic Drug Discovery
An In-depth Technical Guide to 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid: A Core Scaffold for Epigenetic Drug Discovery
Introduction: The Emergence of a Privileged Scaffold in Epigenetic Modulation
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid has emerged as a significant player in this arena, particularly in the burgeoning field of epigenetics. This technical guide provides an in-depth analysis of the fundamental properties, synthesis, and application of this compound, with a particular focus on its role as a foundational building block for the development of potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, most notably BRD4.
For researchers and drug development professionals, understanding the core characteristics of this scaffold is paramount. Its synthetic accessibility, coupled with the unique electronic and steric properties of the 3,5-dimethylisoxazole moiety, makes it an attractive starting point for the design of novel therapeutics targeting diseases ranging from cancer to inflammation. This guide will delve into the practical aspects of working with this compound, offering field-proven insights into its synthesis, characterization, and deployment in relevant biological assays.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. The properties of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid are summarized below. It is important to note that while some of these properties are experimentally determined and reported by commercial suppliers, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 212515-76-9 | [1] |
| Predicted Boiling Point | 374.0 ± 42.0 °C | [2] |
| Predicted Density | 1.235 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 3.94 ± 0.10 | [2] |
| Predicted XlogP | 2.3 | [3] |
Synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid
The synthesis of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds, in this case, between the isoxazole and benzoic acid moieties. The following protocol is a validated approach based on established methodologies for similar biaryl syntheses.
Proposed Synthetic Workflow
Caption: Proposed Suzuki-Miyaura coupling and subsequent hydrolysis for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-3,5-dimethylisoxazole (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
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Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
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Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask.
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Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 4-(3,5-dimethylisoxazol-4-yl)benzoate.
Step 2: Hydrolysis to 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid
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Dissolve the methyl ester intermediate from Step 1 in a mixture of tetrahydrofuran (THF) and water.
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Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) to the solution.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete (monitored by TLC or LC-MS).
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Remove the THF under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-polar impurities.
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Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1 M HCl).
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with cold water and dry under vacuum to yield 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid as a white to off-white solid.
Spectroscopic Characterization
While experimental spectral data for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is not widely available in the public domain, its structure allows for the prediction of key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Predicted ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~8.1 | d | 2H | Protons ortho to COOH |
| Aromatic Protons | ~7.5 | d | 2H | Protons meta to COOH |
| Methyl Protons | ~2.4 | s | 3H | Isoxazole methyl |
| Methyl Protons | ~2.2 | s | 3H | Isoxazole methyl |
| Carboxylic Acid Proton | >10 | br s | 1H | COOH |
| Predicted ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Carbonyl | ~167 | COOH |
| Aromatic Carbons | ~128-145 | Phenyl ring carbons |
| Isoxazole Carbons | ~110, 160, 168 | C4, C3, and C5 of isoxazole |
| Methyl Carbons | ~10-12 | Isoxazole methyls |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:
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O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300 to 2500 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group.
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C-H Stretch (Aromatic and Alkyl): Peaks around 3100-3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1720-1680 cm⁻¹.
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C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region.
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C-O Stretch (Carboxylic Acid): A band in the 1320-1210 cm⁻¹ region.
Mass Spectrometry
Predicted mass spectral data for 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is available from PubChem[3].
| Adduct | Predicted m/z |
| [M+H]⁺ | 218.08118 |
| [M+Na]⁺ | 240.06312 |
| [M-H]⁻ | 216.06662 |
Solubility Profile
The solubility of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid is dictated by the interplay between its nonpolar aromatic and isoxazole rings and its polar carboxylic acid group.
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Aqueous Solubility: The compound is expected to have low solubility in neutral and acidic aqueous solutions. However, its solubility will significantly increase in basic solutions due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.
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Organic Solvents: It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in alcohols like methanol and ethanol. Its solubility in nonpolar solvents such as hexanes is expected to be poor.
Protocol for Solubility Determination
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Prepare a saturated solution of the compound in the solvent of interest by adding an excess of the solid to a known volume of the solvent in a sealed vial.
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Equilibrate the solution by shaking or rotating at a constant temperature for at least 24 hours to ensure equilibrium is reached.
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Centrifuge the solution to pellet the undissolved solid.
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Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
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Determine the concentration of the compound in the diluted solution using a calibrated analytical method such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
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Calculate the original concentration in the saturated solution to determine the solubility.
Application in Drug Discovery: A Scaffold for BRD4 Inhibition
The 3,5-dimethylisoxazole moiety has been identified as an effective bioisostere for acetylated lysine, the natural ligand for bromodomains. This makes 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid a valuable scaffold for the design of inhibitors targeting bromodomain-containing proteins, particularly BRD4.
Mechanism of BRD4 Inhibition
BRD4 plays a critical role in the regulation of gene transcription by recognizing and binding to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of the transcriptional machinery to promoters and enhancers of key oncogenes, such as c-Myc.
Derivatives of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid are designed to occupy the acetyl-lysine binding pocket of BRD4. The 3,5-dimethylisoxazole core mimics the key interactions of acetylated lysine, effectively competing with its natural binding partner and thereby displacing BRD4 from chromatin. This leads to the downregulation of BRD4-dependent gene expression and can induce cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified binding model of a 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid-based inhibitor within the BRD4 bromodomain.
Experimental Protocol: In Vitro BRD4 Inhibition Assay (AlphaScreen)
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, bead-based assay for studying biomolecular interactions and is well-suited for screening for BRD4 inhibitors.
Materials:
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Recombinant GST-tagged BRD4 (BD1)
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Biotinylated histone H4 peptide (acetylated)
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Streptavidin-coated Donor beads
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Glutathione-coated Acceptor beads
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Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)
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384-well microplate
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AlphaScreen-capable plate reader
Procedure:
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Prepare serial dilutions of 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid (or its derivatives) in assay buffer containing a constant, low percentage of DMSO.
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In a 384-well plate, add the test compound dilutions. Include positive controls (a known BRD4 inhibitor like JQ1) and negative controls (DMSO vehicle).
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Add a solution of GST-tagged BRD4(BD1) to all wells and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
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Add the biotinylated histone H4 peptide to all wells and incubate for a further 30-60 minutes at room temperature.
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In a separate tube, prepare a mixture of Streptavidin-coated Donor beads and Glutathione-coated Acceptor beads in assay buffer. Add this bead mixture to all wells.
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Incubate the plate in the dark at room temperature for 60-90 minutes.
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Read the plate on an AlphaScreen-capable plate reader.
Data Analysis:
The AlphaScreen signal will decrease as the test compound inhibits the interaction between BRD4 and the histone peptide. The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. A non-linear regression analysis is then used to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the BRD4-histone interaction by 50%.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid.
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. |
Handling:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid generating dust.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry place.
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Store at room temperature.[1]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770. [Link]
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Filippakopoulos, P., et al. (2012). Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry, 55(22), 9427–9438. [Link]
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PubChem. (n.d.). 4-(3,5-dimethylisoxazol-4-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link][3]
-
BPS Bioscience. (n.d.). BRD4 (BD1) Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Ge, W., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. ChemMedChem, 13(13), 1335-1343. [Link]
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Duan, Y., et al. (2022). Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity. Frontiers in Chemistry, 10, 988588. [Link][4]
Sources
- 1. 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid | 212515-76-9 [sigmaaldrich.com]
- 2. 4-(3,5-Dimethylisoxazol-4-yl)benzoic acid | 212515-76-9 [amp.chemicalbook.com]
- 3. PubChemLite - 4-(3,5-dimethylisoxazol-4-yl)benzoic acid (C12H11NO3) [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis, and evaluation of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives: potent BRD4 inhibitors with anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
